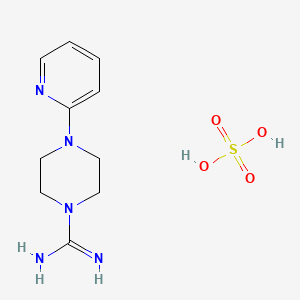
4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid
Descripción general
Descripción
The compound "4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The phenylamino group attached to the triazole ring suggests potential for bioactivity, making it a candidate for the development of new pharmaceuticals or peptidomimetics.
Synthesis Analysis
The synthesis of related triazole compounds often involves the use of azides and ynamides or alkynes in cycloaddition reactions. For instance, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which are structurally similar to the compound . Another method involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide to generate 1-methyl-4-phenyl-1H-1,2,3-triazole, which can be further oxidized to yield a related triazole carboxylic acid .
Molecular Structure Analysis
X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to analyze the molecular structure of triazole derivatives. For example, the crystal structure of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione was determined using X-ray diffraction, and its electronic structure was studied using DFT calculations . Similarly, the structure of a 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole hexabromotellurate salt was investigated, providing insights into the types of interactions within the crystal .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including acetylation and rearrangements. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate was studied, revealing a decreased susceptibility to acetylation compared to other triazoles . The Dimroth rearrangement is another reaction that can occur in triazole compounds, where heating in acetic anhydride can lead to isomerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their substituents. For instance, the presence of a phenylamino group can affect the compound's ability to act as a ligand for metal ions . The thermodynamic properties such as heat capacity, entropy, and enthalpy can also be calculated and correlated with temperature . Additionally, the reactivity of different functional groups within the triazole molecule can be analyzed using conceptual DFT theory, which may indicate the most reactive sites for electrophilic, radical, or nucleophilic attacks .
Aplicaciones Científicas De Investigación
Antiviral Properties
4-(Phenylamino)-1H-1,2,3-triazole derivatives have been evaluated for their antiviral properties against specific viruses. One study found that derivatives such as 1-(4-substituted-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazides showed significant antiviral effects against Cantagalo virus replication, indicating potential applications in antiviral drug development (Jordão et al., 2009).
Cancer Research
Derivatives of 4-Phenyl-1H-1,2,4-triazole-5-thione have been synthesized and tested for cytotoxicity against various cancer cell lines, including human melanoma, breast cancer, and pancreatic carcinoma cells. Certain compounds showed selective cytotoxicity, particularly against the melanoma cell line, suggesting their potential use in cancer treatment (Šermukšnytė et al., 2022).
Structural Analysis and Synthesis
The structure of related compounds, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been determined through methods like X-ray diffraction and quantum-chemical calculations. These studies provide valuable insights into the molecular structure and properties, which are essential for various applications in chemical synthesis and materials science (Shtabova et al., 2005).
Luminescence Studies
The luminescence properties of complexes formed by triazole derivatives have been studied, revealing interesting phenomena like in situ decarboxylic reactions under certain conditions. This research provides a basis for potential applications in materials science and photophysics (Zhao et al., 2014).
Bioassays and Molecular Probes
New fluorescence probes based on triazole derivatives have been developed, showcasing high selectivity and sensitivity towards specific biological targets. These probes have applications in cell culture and could be used to study various biological systems (Chu et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-anilino-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-8(12-13-11-7)10-6-4-2-1-3-5-6/h1-5H,(H,14,15)(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPAJQMELGXQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507314 | |
| Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72693-60-8 | |
| Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)





![3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one](/img/structure/B3023515.png)

![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)




